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Compound of Interest

Compound Name: Ortho-fluoroethamphetamine

Cat. No.: B15193179 Get Quote

A Note to Researchers: The following information is compiled for research and drug

development professionals. 2-Fluoroethamphetamine (2-FEA) is a novel psychoactive

substance (NPS) with a limited history of scientific study. The majority of information regarding

its effects is anecdotal and originates from non-scientific sources. The experimental protocols

provided are hypothetical and based on standard neuropharmacological methods for

characterizing new chemical entities. Researchers should exercise extreme caution and adhere

to all relevant safety and legal guidelines when handling this and any other research chemical.

Introduction
2-Fluoroethamphetamine (2-FEA) is a synthetic molecule belonging to the substituted

amphetamine class.[1] It is a structural analog of other fluorinated amphetamines such as 2-

FA, 3-FEA, and 4-FA.[2][3] The addition of a fluorine atom to the amphetamine core is thought

to influence its pharmacokinetic and pharmacodynamic properties.[2] Anecdotal reports

suggest that 2-FEA produces stimulant effects, though its precise mechanism of action and

neuropharmacological profile have not been formally elucidated in scientific literature.[1] These

notes aim to summarize the current understanding of 2-FEA, based on available information,

and to provide standardized protocols for its systematic investigation in a research setting.
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Mechanism of Action: Based on its structural similarity to other amphetamines, 2-FEA is

presumed to act as a monoamine transporter ligand, potentially functioning as a releasing

agent and/or reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

[1] User reports describe a combination of stimulating and, in some cases, sedating or

empathogenic effects, which may suggest a mixed action on these neurotransmitter systems.

[1][2] The subjective effects appear to be subtle and less potent compared to other fluorinated

amphetamines.[2][4]

Pharmacokinetics: Subjective reports suggest a rapid onset of action and a short duration of

effects, typically lasting one to two hours.[2] Formal pharmacokinetic studies in animal models

or humans are currently unavailable.

Data Presentation: Summary of Anecdotal Reports
Due to the absence of published quantitative data from controlled scientific studies, the

following table summarizes the qualitative effects of 2-FEA as reported in online forums and

user communities. This information should be interpreted with caution.
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Reported Effect Description

Presumed

Neurotransmitter

System

Citation

Primary Effects

Stimulation

Increased energy,

wakefulness, and

focus.

Dopamine,

Norepinephrine
[1]

Cognitive Euphoria
Mild mood lift and

increased motivation.
Dopamine [1]

Sedation

A paradoxical calming

or sedating effect has

been noted by some

users, possibly linked

to serotonergic

activity.

Serotonin [1][2]

Side Effects

Cardiovascular
Increased heart rate

and blood pressure.
Norepinephrine [2]

Physical

Dry mouth, appetite

suppression, teeth

grinding (bruxism),

and nausea.

Dopamine,

Norepinephrine
[2]

Cognitive

Anxiety, paranoia, and

compulsive redosing,

particularly at higher

doses.

Dopamine [1]

Proposed Experimental Protocols for
Neuropharmacological Characterization
The following protocols are provided as a guide for researchers aiming to characterize the

neuropharmacology of 2-FEA. These are standard, validated methods used in the study of
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novel psychoactive substances.

4.1. Protocol 1: In Vitro Monoamine Transporter Activity

Objective: To determine the affinity and functional activity of 2-FEA at human dopamine (DAT),

norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human

DAT, NET, or SERT.

Radioligand Binding Assays (Affinity):

Prepare cell membrane homogenates from the transfected HEK293 cells.

Incubate membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT,

[³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-FEA.

Measure the displacement of the radioligand by 2-FEA using liquid scintillation counting.

Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity

of 2-FEA for each transporter.

Synaptosomal Neurotransmitter Uptake Assays (Functional Activity - Reuptake Inhibition):

Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for

SERT).

Pre-incubate synaptosomes with varying concentrations of 2-FEA.

Initiate neurotransmitter uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine,

[³H]norepinephrine, or [³H]serotonin).

Terminate the uptake reaction and measure the amount of radiolabeled neurotransmitter

taken up by the synaptosomes.

Calculate the IC50 value for the inhibition of uptake for each neurotransmitter.
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Neurotransmitter Release Assays (Functional Activity - Releasing Action):

Pre-load synaptosomes or transfected HEK293 cells with a radiolabeled monoamine.

Expose the cells to varying concentrations of 2-FEA.

Measure the amount of radiolabeled neurotransmitter released into the supernatant.

Calculate the EC50 value for neurotransmitter release for each monoamine.

4.2. Protocol 2: In Vivo Microdialysis in Rodents

Objective: To measure the effects of 2-FEA on extracellular levels of dopamine and serotonin in

the brains of freely moving rats.

Methodology:

Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically

implant a microdialysis guide cannula targeting the nucleus accumbens (for dopamine) or

prefrontal cortex (for serotonin).

Microdialysis Procedure:

Following a post-surgical recovery period, insert a microdialysis probe through the guide

cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

Administer 2-FEA (e.g., via intraperitoneal injection) at various doses.

Continue collecting dialysate samples for several hours post-administration.

Neurochemical Analysis:

Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-

performance liquid chromatography with electrochemical detection (HPLC-ED).
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Express the results as a percentage change from the baseline neurotransmitter levels.

4.3. Protocol 3: Behavioral Pharmacology in Rodents

Objective: To assess the stimulant, rewarding, and reinforcing properties of 2-FEA in mice or

rats.

Methodology:

Locomotor Activity:

Acclimate individual animals to open-field activity chambers.

Administer various doses of 2-FEA and record locomotor activity (e.g., distance traveled,

rearing frequency) for a set period (e.g., 2 hours).

Compare the effects of 2-FEA to a vehicle control and a standard stimulant like d-

amphetamine.

Conditioned Place Preference (CPP):

This paradigm assesses the rewarding properties of the drug.

During a pre-conditioning phase, measure the baseline preference for two distinct

chambers.

In the conditioning phase, repeatedly pair the administration of 2-FEA with one chamber

and a vehicle control with the other chamber.

In the post-conditioning test phase, allow the animals to freely access both chambers in a

drug-free state and measure the time spent in each. An increase in time spent in the drug-

paired chamber indicates a conditioned place preference.

Intravenous Self-Administration (IVSA):

This "gold standard" assay measures the reinforcing efficacy of a drug.
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Train animals implanted with intravenous catheters to press a lever to receive an infusion

of a known reinforcer (e.g., cocaine).

Substitute 2-FEA for cocaine to determine if it maintains self-administration behavior.

Conduct dose-response and progressive-ratio schedules of reinforcement to determine

the reinforcing strength of 2-FEA.

Visualizations: Signaling Pathways and
Experimental Workflows
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End: In Vitro Profile
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Start: Assess Behavioral Effects

Locomotor Activity Study Conditioned Place Preference (CPP) Intravenous Self-Administration (IVSA)

Quantify Stimulant Properties Assess Rewarding Properties Determine Reinforcing Efficacy

End: Behavioral Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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